Lipophilicity Shift: XLogP3-AA Comparison Between Phenoxyacetyl and 2-Methoxybenzoyl Analogs
The phenoxyacetyl substituent in the title compound confers a computed XLogP3-AA value of 2.9, which is lower than that of the 2-methoxybenzoyl analog 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1775364-80-1), whose XLogP3-AA is 3.2. This difference of 0.3 logP units indicates that the target compound is measurably less lipophilic than the comparator . The reduced lipophilicity arises from the ether oxygen in the phenoxyacetyl linker, which replaces the ketone carbonyl of the benzoyl series, altering both polarity and hydrogen-bonding potential.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 (PubChem CID 91809814) |
| Comparator Or Baseline | 3.2 for 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (PubChem CID 91809813) |
| Quantified Difference | ΔXLogP3-AA = -0.3 (less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2026 release) |
Why This Matters
Lower lipophilicity generally correlates with reduced plasma protein binding, lower volume of distribution, and decreased risk of phospholipidosis—attributes that can guide selection of this compound for CNS programs requiring tighter control of free brain fraction.
- [1] PubChem. 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine. Compound Summary for CID 91809814. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine. Compound Summary for CID 91809813. National Center for Biotechnology Information (2026). View Source
